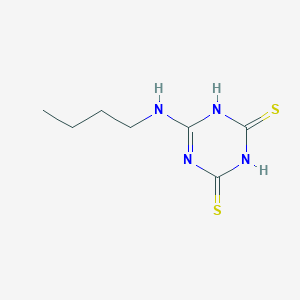
6-(Butylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- is a derivative of the 1,3,5-triazine family, which is known for its six-membered heterocyclic aromatic ring structure. This compound is characterized by the presence of two thione groups at positions 2 and 4, and a butylamino group at position 6. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine derivatives typically involves the trimerization of nitriles or the cyclization of amidines. For 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)-, a common synthetic route involves the reaction of cyanoguanidine with the corresponding nitrile under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as ammonium chloride or a metal catalyst like iron.
Industrial Production Methods
Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization reactions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- involves its interaction with specific molecular targets and pathways. The compound’s thione groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
1,3,5-Triazine-2,4,6-trichloro (Cyanuric Chloride): A key intermediate in the production of herbicides and other agrochemicals.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- stands out due to its unique combination of thione and butylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
37815-00-2 |
|---|---|
Molecular Formula |
C7H12N4S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
6-(butylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-2-3-4-8-5-9-6(12)11-7(13)10-5/h2-4H2,1H3,(H3,8,9,10,11,12,13) |
InChI Key |
XHLHIFBBLKNHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=S)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















